molecular formula C11H13NO4 B188992 Diethyl pyridine-3,5-dicarboxylate CAS No. 4591-56-4

Diethyl pyridine-3,5-dicarboxylate

Cat. No.: B188992
CAS No.: 4591-56-4
M. Wt: 223.22 g/mol
InChI Key: PGGQCHVPWSXPSI-UHFFFAOYSA-N
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Description

Diethyl pyridine-3,5-dicarboxylate is an organic compound with the molecular formula C11H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and material science .

Future Directions

Research suggests that pyridine 3,5-dicarboxylate-based metal–organic frameworks, which can be formed with Diethyl pyridine-3,5-dicarboxylate, show promise as an active electrode material for battery-supercapacitor hybrid energy storage devices . This could represent a significant future direction for the use of this compound.

Biochemical Analysis

Biochemical Properties

Diethyl pyridine-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of midazolinylpyridinecarboxylic acid from pyridinedicarboxylate and aminobutyramide . The nature of these interactions often involves the formation of ester bonds, which are crucial in the synthesis of complex organic molecules.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions such as zinc and copper can lead to the formation of metal-organic frameworks, which have been shown to impact cellular functions . These interactions can alter the electrochemical state of cells, influencing processes such as oxidation and reduction reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions and other biomolecules. It has been used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode . This compound can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction, highlighting its role in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the thermal stability of metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid can vary depending on the types of ligands and metal nodes used . These changes can impact the compound’s effectiveness and reliability in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies on 1,4-dihydropyridine derivatives, which are structurally related to this compound, have shown diverse pharmaceutical applications, including calcium channel blocking and anti-inflammatory properties

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of metal-organic frameworks, which can influence metabolic flux and metabolite levels . The compound’s interactions with metal ions such as zinc and copper play a crucial role in its metabolic pathways, affecting the overall biochemical processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation can be influenced by the presence of specific metal ions and ligands . Understanding these interactions is essential for determining the compound’s effectiveness and potential side effects in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within cells, affecting its activity and function . The compound’s ability to form complexes with metal ions and other biomolecules plays a significant role in its subcellular localization and overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl pyridine-3,5-dicarboxylate can be synthesized through the esterification of pyridine-3,5-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl pyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in the synthesis of specialized materials and in various research applications .

Properties

IUPAC Name

diethyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGQCHVPWSXPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196656
Record name Diethyl pyridine-3,5-dicarboxylate
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4591-56-4
Record name 3,5-Pyridinedicarboxylic acid, 3,5-diethyl ester
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Record name Diethyl pyridine-3,5-dicarboxylate
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Record name 4591-56-4
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Record name Diethyl pyridine-3,5-dicarboxylate
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Record name Diethyl pyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Diethyl Pyridine-3,5-dicarboxylate be used as a starting material to synthesize complex molecules?

A1: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it can undergo allylation reactions to create more complex pyridine derivatives. One study successfully demonstrated this by reacting this compound (1) with Allyltrimethylsilane in the presence of Boron trifluoride, ultimately yielding a tetraallyl pyridinedicarbinol trifluoroboron adduct []. This adduct can then be further modified for various applications.

Q2: How does the structure of this compound derivatives affect their photochemical behavior?

A2: Research indicates that substituents on the this compound core significantly influence its photooxidation. For example, Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Diethyl 1,4-dihydropyridine-3,5-dicarboxylate exhibit different photochemical pathways depending on the reaction medium and atmosphere used during irradiation []. This highlights the importance of structural modifications in modulating the reactivity and photochemical properties of these compounds.

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